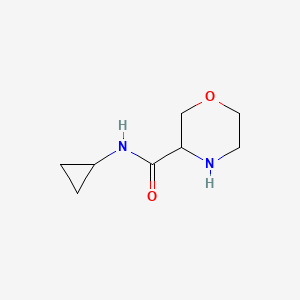
N-cyclopropylmorpholine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropylmorpholine-3-carboxamide is a chemical compound that belongs to the class of carboxamides It is characterized by the presence of a cyclopropyl group attached to a morpholine ring, which is further connected to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropylmorpholine-3-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. One common method is the catalytic amidation of carboxylic acids, which can be achieved using various catalysts and reagents. For instance, the use of N,N’-diisopropylcarbodiimide (DIC) in water has been reported as an efficient method for synthesizing amides . Another approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropylmorpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions can occur at different positions on the morpholine ring or the cyclopropyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted morpholine or cyclopropyl derivatives.
Scientific Research Applications
N-cyclopropylmorpholine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate and its ability to interact with biological targets.
Biology: It may be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can serve as a building block for the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of N-cyclopropylmorpholine-3-carboxamide involves its interaction with specific molecular targets. For instance, carboxamides are known to form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclopropylmorpholine-3-carboxamide include other carboxamides with different substituents, such as:
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
- N-(biphenyl-2-yl)-2-chloropyridine-3-carboxamide
Uniqueness
This compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
N-cyclopropylmorpholine-3-carboxamide |
InChI |
InChI=1S/C8H14N2O2/c11-8(10-6-1-2-6)7-5-12-4-3-9-7/h6-7,9H,1-5H2,(H,10,11) |
InChI Key |
PMSZSKQUYRJYIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2COCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


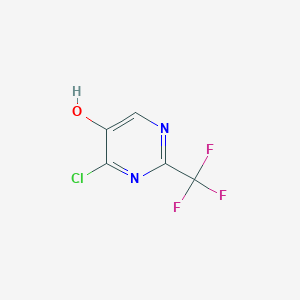
![6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B15056017.png)
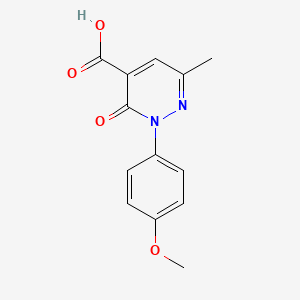
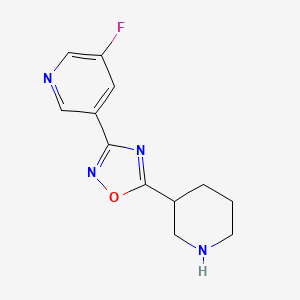
![8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid](/img/structure/B15056036.png)
![2-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B15056061.png)
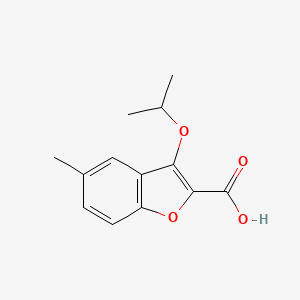
![4-(4-Bromophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B15056075.png)
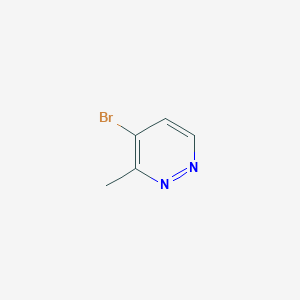
![Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B15056077.png)
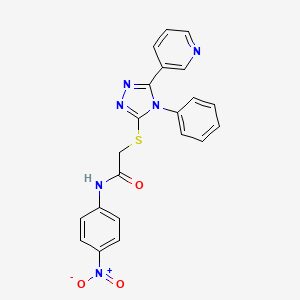

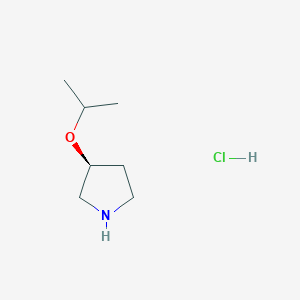
![Methyl 2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine-7-carboxylate](/img/structure/B15056098.png)
